molecular formula C18H21NO3 B5846182 N-benzyl-3,5-diethoxybenzamide

N-benzyl-3,5-diethoxybenzamide

Cat. No.: B5846182
M. Wt: 299.4 g/mol
InChI Key: KBHRXPRGEOAGBZ-UHFFFAOYSA-N
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Description

N-benzyl-3,5-diethoxybenzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-diethoxybenzamide typically involves the reaction of 3,5-diethoxybenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

N-benzyl-3,5-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Similar structure but lacks the benzyl group.

    N-benzylbenzamide: Similar structure but lacks the diethoxy groups.

    3,5-Diethoxybenzoic acid: Precursor in the synthesis of N-benzyl-3,5-diethoxybenzamide.

Uniqueness

This compound is unique due to the presence of both benzyl and diethoxy groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its similar compounds.

Properties

IUPAC Name

N-benzyl-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-16-10-15(11-17(12-16)22-4-2)18(20)19-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRXPRGEOAGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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